molecular formula C16H17N5O3 B15038286 N'-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B15038286
M. Wt: 327.34 g/mol
InChI Key: SVRLIJLTHLERKJ-LICLKQGHSA-N
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Description

N'-[(1E)-1-(3-Nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a hydrazone derivative featuring a tetrahydroindazole core conjugated to a 3-nitrophenyl ethylidene moiety. The compound’s structure comprises a bicyclic indazole system (partially hydrogenated to improve solubility and conformational flexibility) linked via a carbohydrazide group to an electron-withdrawing nitro-substituted aryl ring. This structural motif is common in medicinal chemistry, as hydrazones are known for diverse biological activities, including antimicrobial, anticancer, and antifungal properties .

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-[(E)-1-(3-nitrophenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C16H17N5O3/c1-10(11-5-4-6-12(9-11)21(23)24)17-20-16(22)15-13-7-2-3-8-14(13)18-19-15/h4-6,9H,2-3,7-8H2,1H3,(H,18,19)(H,20,22)/b17-10+

InChI Key

SVRLIJLTHLERKJ-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • In contrast, the 4-bromophenyl analog () replaces nitro with bromine, increasing molecular weight and lipophilicity (ClogP ~2.8 vs. ~2.3 for nitro) .
  • Steric Effects: The 4-tert-butylphenyl analog () incorporates a bulky substituent, which may hinder binding to sterically sensitive targets but improve metabolic stability .
  • Core Modifications: Replacing tetrahydroindazole with pyrazole () or carbazole () alters planarity and aromaticity, impacting solubility and target affinity. Pyrazole derivatives exhibit rigid planar structures, while carbazole extends conjugation for enhanced π-stacking .

Biological Activity

N'-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N6O5C_{18}H_{14}N_{6}O_{5}, with a molecular weight of approximately 394.35 g/mol. The compound features a complex structure that includes both hydrazide and indazole moieties, which are known for their diverse biological activities.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC18H14N6O5
Molecular Weight394.35 g/mol
CAS NumberNot available
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. A study focused on derivatives with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds were tested at concentrations as low as 1 nM, showing cell viability reductions between 19% to 110% depending on the specific compound and cancer type .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.
  • Enzyme Inhibition : Some studies suggest that the compound may inhibit key enzymes involved in cancer progression or cellular metabolism.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that derivatives can exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. For example, certain derivatives demonstrated IC50 values significantly lower than standard treatments like rivastigmine .

Table 2: Biological Activities and IC50 Values

ActivityCompoundIC50 (μM)
AChE InhibitionN'-Derivative0.08
BuChE InhibitionN'-Derivative0.14
Anticancer ActivityVarious Derivatives1.0 nM

Case Study 1: Anticancer Screening

In a comprehensive screening of novel heterocycles embedded with oxopyrrolidine rings, several compounds exhibited potent anticancer activities against breast cancer cell lines. The study utilized a variety of assays to determine cell viability and apoptosis induction .

Case Study 2: Neuroprotective Potential

A study investigating multitarget-directed ligands for Alzheimer's disease found that certain derivatives similar to this compound showed promising results in inhibiting AChE and BuChE with significant neuroprotective effects observed in vitro .

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